(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a synthetic organic compound classified as a selective estrogen receptor modulator. This compound has garnered attention for its potential applications in treating various estrogen-related conditions, including osteoporosis and breast cancer. Its unique structure allows it to interact selectively with estrogen receptors, providing therapeutic benefits while minimizing side effects associated with traditional hormone therapies.
This compound belongs to the class of triarylethylenes, which are characterized by their three phenyl rings. These compounds have been extensively studied for their ability to modulate estrogenic activity in target tissues. The specific classification of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol falls under the category of selective estrogen receptor modulators, which can act as either agonists or antagonists depending on the tissue context.
The synthesis of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol typically involves several key steps:
This method has been documented in various studies and patents discussing the synthesis of similar triarylethylene derivatives .
The molecular structure of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol features:
The stereochemistry at the double bond is crucial for its biological activity, with the (Z) configuration enhancing its receptor binding properties .
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol can undergo various chemical reactions typical for alkenes and phenolic compounds:
These reactions are essential for developing derivatives with improved efficacy or selectivity .
The mechanism of action of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol primarily involves its interaction with estrogen receptors:
This dual action makes it a valuable candidate for therapeutic applications in conditions like osteoporosis and hormone-dependent cancers .
The physical and chemical properties of (Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol are critical for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceutical applications and its bioavailability .
(Z)-4-(4-(2-Hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol has several notable applications:
Its unique properties make it an important subject of study within medicinal chemistry and pharmacology .
The hydroxyethoxy functionalization of the triphenylethylene core represents a critical synthetic step for introducing both hydrophilicity and chemical handle for further derivatization. This moiety is typically installed via Williamson ether synthesis or oxyalkylation reactions, with the latter demonstrating superior regioselectivity. In oxyalkylation protocols, the phenolic oxygen of 4-hydroxytriphenylethylene undergoes nucleophilic attack on ethylene oxide derivatives under Bronsted acid catalysis (e.g., heteropoly acids, zeolites), achieving >85% regioselectivity for the terminal hydroxyethoxy group despite steric constraints. This preference stems from the enhanced nucleophilicity of the phenoxide ion compared to aliphatic alcohols, coupled with the steric accessibility of the primary carbon in unsymmetrical epoxides [1].
A significant advancement involves the use of dimethyl carbonate (DMC) as a green alkylating agent under phase-transfer conditions. When employing montmorillonite K10 clay as catalyst at 160°C in continuous-flow systems, this method achieves near-quantitative conversion of eugenol analogues to methylated derivatives within 15 minutes residence time. The reaction proceeds through a nucleophilic substitution mechanism (SN₂) where the phenoxide attacks the methyl carbon of DMC, generating methanol as the sole byproduct. This approach circumvents traditional halogenated reagents, aligning with green chemistry principles while maintaining functional group tolerance toward the pre-existing alkene moiety [10].
Table 1: Comparative Alkylation Strategies for Hydroxyethoxy Installation
Method | Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Oxyalkylation w/ Ethylene Oxide | H₃PW₁₂O₄₀ (Heteropoly acid) | 80 | 8h | 78 | High regioselectivity |
Williamson Ether Synthesis | K₂CO₃/DMF | 120 | 12h | 65 | Compatibility with halide substrates |
DMC Methylation | Montmorillonite K10 | 160 | 0.25h (flow) | 98 | Continuous processing, no halogens |
Acid-Catalyzed Esterification | Amberlyst-15 (resin) | 100 | 2h | 92 | Catalyst recyclability |
For hydroxyl protection prior to alkene functionalization, continuous-flow acetylation using acetic anhydride over Amberlyst-15 resin achieves 92% yield at 100°C with 2-hour residence time. The packed-bed configuration enables quantitative catalyst recovery and eliminates aqueous workup steps, significantly improving atom economy compared to batch esterification [10].
The thermodynamic stability and spatial orientation of the (Z)-isomer are crucial for the biological activity and material properties of triphenylethylene derivatives. McMurry coupling remains the cornerstone methodology, where stoichiometric low-valent titanium (TiCl₃/LiAlH₄ or Zn/TiCl₄) mediates the reductive coupling of benzophenone derivatives. Critical to stereoselectivity is the bulky triisopropylsilyl (TIPS) protection of alkynyl precursors, which enforces near-exclusive formation of the (Z)-enediyne intermediate. When conducted under strict anhydrous conditions in tetrahydrofuran at reflux with exclusion of light, this approach achieves Z/E ratios exceeding 98:2, as verified by ¹H NMR analysis of the benzylic protons (δ 5.30 ppm for Z-isomer vs. 5.42 ppm for E-isomer) [2] [5] [9].
The stereochemical outcome arises from kinetic control during the pinacol coupling step: the bulky TIPS groups favor the anti-coplanar arrangement of phenyl rings during carbon-carbon bond formation, sterically disfavoring the (E)-configuration. Subsequent in situ silver(I) fluoride-mediated deprotection liberates the terminal alkyne without isomerization, enabling downstream functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This sequence exemplifies a tandem reaction strategy where the initial stereoselectivity propagates through subsequent transformations [2].
Table 2: Stereocontrol in McMurry Coupling for (Z)-Isomer Synthesis
Precursor Modification | Catalytic System | Z/E Ratio | Critical Parameter | Isomerization Risk |
---|---|---|---|---|
TIPS-protected alkynyl | Zn/TiCl₄, THF reflux | >98:2 | Exclusion of light | Low (thermodynamic trap) |
Trimethylsilyl (TMS) group | Zn/TiCl₄, THF reflux | 83:17 | Steric bulk insufficient | Moderate |
Unprotected alkyne | TiCl₃/LiAlH₄, THF | 65:35 | Statistical mixture | High |
Electron-withdrawing groups | Zn/TiCl₄, DME | 75:25 | Electronic perturbation | Moderate |
Post-coupling photoisomerization risks necessitate operational safeguards: amber glassware, nitrogen sparging, and temperature control below 30°C during workup prevent erosion of stereochemical purity. For derivatives bearing electron-donating groups (e.g., diphenylamino substituents), configurational stability decreases substantially, requiring rapid chromatographic separation at ≤5°C to isolate pure (Z)-isomer [2] [9].
The convergent synthesis of (Z)-4-(4-(2-hydroxyethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol demands precision orchestration of catalytic cycles across etherification, McMurry coupling, and functional group interconversion. Relay catalysis strategies prove essential where Lewis acid catalysts (e.g., AlCl₃) activate carbonyls for McMurry coupling, while phase-transfer catalysts (tetrabutylammonium bromide) facilitate aqueous-organic interfacial reactions in preceding etherification steps. The key challenge lies in catalyst incompatibility – residual protons from Bronsted acids poison Lewis acid sites, while reducing agents (Zn, Ti³⁺) degrade ammonium salts [3] [10].
A breakthrough involves catalyst compartmentalization through multi-phase reactors:
For copper-catalyzed azide-alkyne cycloadditions in the final functionalization, ligand design critically influences yield. Bathophenanthroline disulfonate (BPD) forms highly active yet air-stable Cu(I) complexes in aqueous methanol, enabling click reactions at 0.5 mol% loading. The sulfonate groups provide water solubility, facilitating catalyst separation via aqueous extraction while maintaining >90% conversion at 25°C within 30 minutes [5].
Table 3: Catalytic Systems for Multi-Step Sequence Optimization
Reaction Step | Catalyst System | Solvent | Yield (%) | Compatibility Solution |
---|---|---|---|---|
Hydroxyethylation | BTEAC (aq. phase transfer) | Toluene/H₂O | 95 | Compartmentalization |
McMurry Coupling | Zn/TiCl₄ | THF (anhydrous) | 82 | Azeotropic drying post-step 1 |
Deprotection/CuAAC | AgF/CuI-BPD complex | MeCN/H₂O (4:1) | 91 | Sequential addition |
Integrated Flow Process | Heterogeneous Ti-MCM-41 + Cu@zeolite | DCM/MeOH | 76 (overall) | Physical separation in packed beds |
Transitioning from laboratory synthesis to industrial-scale manufacturing introduces mass transfer limitations and thermal management issues during the McMurry coupling – an exothermic reaction (ΔH = -215 kJ/mol) requiring precise stoichiometric control of low-valent titanium. Intraparticle diffusion constraints become rate-limiting in batch reactors beyond 50-g scale, where the Thiele modulus (Φ) exceeds 3.0 for benzophenone derivatives, causing gradient-driven byproduct formation. Computational fluid dynamics modeling reveals that pore mouth poisoning occurs when oligomeric byproducts (pinacol ethers) block access to active sites in heterogeneous catalysts [6] [10].
Continuous-flow reactors address these limitations through:
For downstream purification, chromatography-free crystallization protocols exploit the compound's differential solubility in heptane/ethyl acetate gradients. The (Z)-isomer crystallizes selectively as needle hydrates from 70% aqueous ethanol below 5°C, achieving 99.5% diastereomeric excess after one recrystallization. However, mother liquor recycling remains challenging due to progressive enrichment of E-isomer and McMurry byproducts, necessitating periodic waste stream treatment via oxidative degradation [7].
Energy intensity emerges as the predominant cost driver, particularly during azeotropic drying (40% of total energy demand) and cryogenic separations (25%). Life cycle assessment indicates that adopting pervaporation membranes for water removal and adiabatic reaction design could reduce the carbon footprint by 55% while maintaining 99% chemical purity. These sustainability metrics are increasingly critical for pharmaceutical applications requiring Environmental, Social, and Governance (ESG) compliance [6] [10].
The compound's thermal instability above 150°C further complicates isolation. Thin-film evaporators operating at 0.1 mbar enable distillative purification below its decomposition threshold, achieving 94% recovery with <0.3% dimeric impurities – a significant improvement over rotary evaporation (78% recovery, 5% impurities) at pilot scale [7].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7